ASC-J9, also known as Dimethylcurcumin, is a synthetic analogue of curcumin, a natural polyphenol derived from the turmeric plant (Curcuma longa). [] Dimethylcurcumin belongs to the curcuminoid family, a group of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. [, ] In scientific research, Dimethylcurcumin has gained significant attention as a potential therapeutic agent for various diseases, particularly those associated with the androgen receptor (AR). []
Dimethylcurcumin is classified as a synthetic curcuminoid. Natural curcumin is derived from the rhizomes of the Curcuma longa plant, while dimethylcurcumin is synthesized to improve certain pharmacological properties. This compound falls under the category of phenolic compounds known for their antioxidant and anti-inflammatory effects .
The synthesis of 4,4-Dimethylcurcumin involves several steps aimed at modifying the structure of natural curcumin to enhance its solubility and biological activity.
The molecular structure of dimethylcurcumin can be described by its chemical formula . The compound features:
The structural modifications compared to natural curcumin are significant as they influence both solubility and biological activity. Dimethylcurcumin exhibits improved stability under physiological conditions due to these modifications .
Dimethylcurcumin participates in various chemical reactions that are crucial for its pharmacological activities:
The mechanism of action for dimethylcurcumin primarily involves:
Dimethylcurcumin exhibits several notable physical and chemical properties:
The applications of dimethylcurcumin span various scientific fields:
Dimethylcurcumin (ASC-J9®) uniquely targets androgen receptor (AR) stability through proteasome-mediated degradation, distinguishing it from classical AR antagonists. The compound disrupts intramolecular interactions between the AR's N-terminal domain (NTD) and ligand-binding domain (LBD), preventing the conformational stability required for receptor function [1] [6]. This disruption facilitates AR polyubiquitination by E3 ubiquitin ligases such as MDM2 and CHIP, which tag the receptor for proteasomal destruction [6] [9]. Key to this mechanism is ASC-J9®'s ability to dissociate AR from heat shock proteins (HSPs), particularly HSP90, which normally stabilizes the receptor's ligand-binding conformation [1] [9]. In vivo studies using castration-resistant CWR22Rv1 xenografts demonstrate that ASC-J9® formulated in FDA-approved solvents reduces tumor growth by >60% through AR degradation [1].
Table 1: Key Molecular Interactions in Dimethylcurcumin-Induced AR Degradation
Target Protein | Interaction Type | Biological Consequence | Experimental Evidence |
---|---|---|---|
HSP90 | Displacement | Loss of AR structural stability | Co-immunoprecipitation in LNCaP cells [1] |
MDM2 | Recruitment | AR ubiquitination | Ubiquitination assays in C4-2 cells [6] |
NTD-LBD interface | Disruption | Impaired AR dimerization | Bimolecular fluorescence complementation [5] |
CHIP E3 ligase | Activation | Enhanced AR degradation | CRISPR knockout models [9] |
As a prototypical Selective Androgen Receptor Degrader (SARD), dimethylcurcumin exhibits broad-spectrum efficacy against diverse AR isoforms, including full-length AR and splice variants (e.g., AR-V7) prevalent in castration-resistant prostate cancer (CRPC) [3] [9]. Unlike conventional antiandrogens (e.g., enzalutamide), ASC-J9® reduces AR protein levels by 70–90% in CRPC cell lines (LNCaP, C4-2, VCaP) within 24 hours, correlating with dose-dependent suppression of proliferation (IC₅₀: 5–20 μM) [1] [3]. This degradation occurs selectively in prostate tissue without systemic androgen deprivation, sparing normal androgen functions [8] [9]. Crucially, ASC-J9® reverses therapy resistance by degrading the F876L mutant AR that confers resistance to enzalutamide, and synergizes with docetaxel by suppressing chemotherapy-induced AR upregulation [9].
Table 2: Anticancer Effects of Dimethylcurcumin Across Prostate Cancer Models
Cell Line/Model | AR Variant | ASC-J9® Effect | Key Molecular Changes |
---|---|---|---|
LNCaP | Full-length (T877A mutant) | 80% AR degradation | ↓ PSA, ↓ E2F1 [1] |
CWR22Rv1 | AR-V7 splice variant | 75% AR degradation | ↓ c-MYC, ↑ differentiation markers [5] |
Enzalutamide-resistant | F876L mutant | Restored sensitivity | Abrogated AR nuclear translocation [9] |
Docetaxel-treated CRPC | Full-length | Synergistic growth inhibition | Suppressed AR/p62 axis [9] |
Dimethylcurcumin exerts biphasic transcriptional control over androgen-responsive genes, modulating both proliferative and differentiation pathways. At low androgen levels, ASC-J9® suppresses E2F targets (e.g., FOXM1) and c-MYC networks that drive cell cycle progression, while simultaneously upregulating tumor suppressors like p21 [5] [6]. RNA-seq analyses reveal that ASC-J9® represses >80% of AR-dependent transcription by altering co-regulator dynamics: It disrupts p160 coactivator (SRC-3) recruitment to AR response elements and enhances corepressor (NCoR) occupancy [6]. Additionally, dimethylcurcumin inhibits non-genomic AR signaling by blocking mTOR activation, which is independent of AR's nuclear translocation [5]. At high doses, ASC-J9® promotes a differentiation-associated transcriptome via AR dimerization, which suppresses proliferative genes while inducing tumor-suppressive programs [5]. Chromatin remodeling further contributes to this regulation, as ASC-J9® reduces chromatin accessibility at AR binding sites in LNCaP cells [5].
Table 3: Transcriptional Networks Modulated by Dimethylcurcumin
Gene Category | Representative Genes | Regulation by ASC-J9® | Functional Outcome |
---|---|---|---|
Proliferation drivers | E2F1, FOXM1, CDC20 | Downregulation | G₂/M cell cycle arrest [5] |
Androgen metabolism | KLK3 (PSA), TMPRSS2 | Downregulation | Loss of AR-dependent identity [6] |
Tumor suppressors | p21, p27, BTG2 | Upregulation | Growth inhibition [6] |
Inflammatory mediators | STAT3, NF-κB targets | Downregulation | Reduced invasion/metastasis [6] |
The ubiquitin-proteasome system is indispensable for dimethylcurcumin's AR degradation activity. ASC-J9® enhances K48-linked polyubiquitination of AR, which directs it to the 26S proteasome for processive degradation [6] [9]. This modification requires the E2-E3 ubiquitin ligase cascade, with CHIP (C-terminus of HSP70-interacting protein) identified as the primary E3 ligase responsible for ASC-J9®-induced ubiquitination [9]. Chemical inhibition of the proteasome (e.g., MG132) completely abolishes ASC-J9®'s effects on AR turnover, confirming the proteasome dependency [6]. ASC-J9® also exploits ligand-binding domain vulnerabilities by inducing misfolding of the AR LBD, which exposes degron motifs recognized by E3 ligases [9]. In vivo, this mechanism remains effective even in CRPC tumors with altered AR stoichiometry, as demonstrated by >50% AR reduction in xenograft models using FDA-approved ASC-J9® formulations [1].
Table 4: Proteasomal Degradation Machinery in Dimethylcurcumin Action
Degradation Component | Role in AR Degradation | Modulation by ASC-J9® |
---|---|---|
26S Proteasome | Executes AR proteolysis | Required for efficacy (blocked by MG132) [6] |
CHIP E3 Ubiquitin Ligase | Catalyzes AR ubiquitination | Directly recruited to AR complex [9] |
MDM2 E3 Ubiquitin Ligase | Alternative AR ubiquitination | Enhanced AR-MDM2 interaction [6] |
Ubiquitin (K48 linkage) | Tags AR for degradation | Increased polyubiquitin chain formation [9] |
HSP70/CHIP Complex | Recognizes misfolded AR LBD | Stabilized by ASC-J9®-induced LBD unfolding [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7